molecular formula C8H9N5O2 B14429216 6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione CAS No. 84689-43-0

6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione

Cat. No.: B14429216
CAS No.: 84689-43-0
M. Wt: 207.19 g/mol
InChI Key: AWFJPNZEIOUROB-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pteridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug design.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. This can lead to changes in metabolic processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopterin: Another pteridine derivative with similar structural features.

    Methotrexate: A well-known antifolate drug that shares structural similarities with pteridines.

    Folic Acid: A vital nutrient with a pteridine core structure.

Uniqueness

6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

84689-43-0

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

6-amino-1,3-dimethylpteridine-2,4-dione

InChI

InChI=1S/C8H9N5O2/c1-12-6-5(11-4(9)3-10-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,11)

InChI Key

AWFJPNZEIOUROB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)N

Origin of Product

United States

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